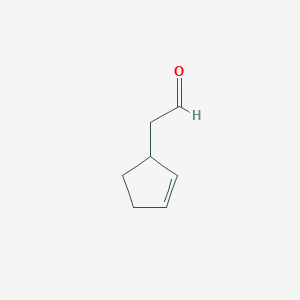

2-(cyclopent-2-en-1-yl)acetaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

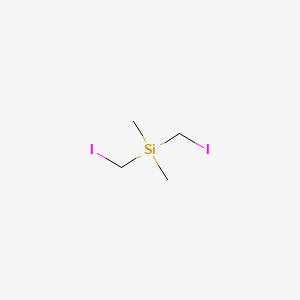

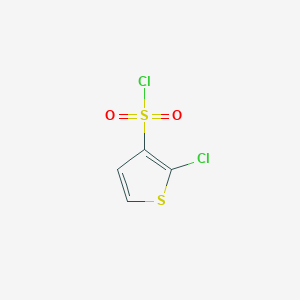

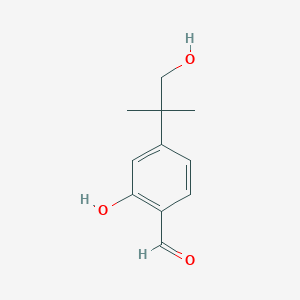

2-(cyclopent-2-en-1-yl)acetaldehyde is a chemical compound with the molecular formula C7H10O and a molecular weight of 110.1537 g/mol . Its IUPAC name is 2-[(1R)-cyclopent-2-en-1-yl]acetaldehyde .

Synthesis Analysis

A new electron-donating polymer, poly(2-(cyclopent-2-enyl)aniline), has been synthesized . The synthesis parameters such as monomer-to-oxidant molar ratio and reaction duration were optimized . Aromatic aldehydes reacted with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol to give seven derivatives of 2-cyclopenten-1-one in one step with reasonable yields .Molecular Structure Analysis

The molecular structure of 2-(cyclopent-2-en-1-yl)acetaldehyde can be represented by the SMILES string O=CCC1CCC=C1 . The InChI representation is InChI=1S/C7H10O/c8-6-5-7-3-1-2-4-7/h1,3,6-7H,2,4-5H2/t7-/m1/s1 .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of derivatives of cyclopent-2-en-1-one . The oxidation of N-[2-(cyclopent-1-enyl)phenyl]acetamides and ethyl N-[6-methyl-2-(cyclopent-1-enyl)phenyl]carbamate with hydrogen peroxide in methanolic NaOH gave spiro[4H-3,1-benzoxazine-4,1’-cyclopentanes] .Aplicaciones Científicas De Investigación

Synthetic Chemistry and Organic Synthesis

Nucleoside Analogues: Racemic and enantiomerically pure 4-oxocyclopent-2-en-1-yl acetates are commonly used in the expedited preparation of nucleoside analogues containing pyrimidine and purine heterobases. These analogues find applications in drug development and antiviral research .

Functionalization Reactions: The compound can be functionalized with various nucleophiles (such as uracil, thymine, and adenines) to create novel nucleoside derivatives. These derivatives may exhibit interesting biological properties and could be explored further in drug discovery .

Aromaticity Studies and Theoretical Chemistry

Understanding the aromaticity of cyclic ketones is crucial for predicting their stability and reactivity. Let’s explore the aromaticity aspects of the related compounds:

Cyclopent-2,4-dien-1-one: Although it appears to have a resonance structure following Huckel’s rules, this resonance is forbidden and nonexistent. Instead, it is considered antiaromatic due to a significant polar resonance structure. Attempts to synthesize it have failed, yielding only dimerization products .

Cyclopent-2-en-1-one: While not aromatic or antiaromatic, this α,β-unsaturated cyclic ketone is remarkably stable. Its reactivity and potential applications warrant further investigation .

Chemical Reactions and Bond Formation

The compound’s unique structure makes it an interesting candidate for chemical transformations:

- Crossed Aldol-Condensation Reactions : Researchers have explored this compound in the context of carbon–carbon bond formation. Traditional acid- or base-catalyzed reactions suffer from reverse reactions, but metal chloride-promoted crossed aldol-condensation reactions offer a route to mono- or di-substituted α,β-unsaturated carbonyl compounds .

Practical Applications and Derivatives

- Ethyl 2-(cyclopent-2-en-1-yl)acetate : A derivative of our compound, this ethyl ester, has practical applications. It can be used as a starting material for various synthetic pathways, including the preparation of other valuable compounds .

Propiedades

IUPAC Name |

2-cyclopent-2-en-1-ylacetaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-6-5-7-3-1-2-4-7/h1,3,6-7H,2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCRGRJKEZZBLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)CC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298077 |

Source

|

| Record name | cyclopent-2-en-1-ylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopent-2-en-1-ylacetaldehyde | |

CAS RN |

19656-91-8 |

Source

|

| Record name | NSC120473 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120473 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cyclopent-2-en-1-ylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

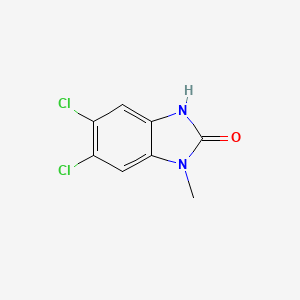

![(1,3-thiazol-5-yl)methyl N-[(2S,5S)-5-[(2S)-2-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}-4-(morpholin-4-yl)butanamido]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B6597714.png)